3-[(BENZENESULFONYL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(BENZENESULFONYL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of pyrrole, phenylsulfonyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(BENZENESULFONYL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole moieties through a carboxamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Amine derivatives of the oxadiazole ring
Substitution: Various substituted phenylsulfonyl derivatives
Scientific Research Applications
3-[(BENZENESULFONYL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(BENZENESULFONYL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell signaling and metabolic pathways, such as kinases and reductases.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and oxidative stress, making it a potential therapeutic agent for diseases like cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities and biological activities.
Indole Derivatives: Indole-based compounds, like tryptophan and serotonin, also exhibit diverse biological activities and are structurally related to the pyrrole moiety.
Uniqueness
3-[(BENZENESULFONYL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrrole, phenylsulfonyl, and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-12-8-9-13(21(12)2)10-18-16(22)17-19-15(20-25-17)11-26(23,24)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCGCHZEJCESQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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